molecular formula C8H11NO3 B13197481 2-(2-Propyl-1,3-oxazol-5-yl)acetic acid

2-(2-Propyl-1,3-oxazol-5-yl)acetic acid

Cat. No.: B13197481
M. Wt: 169.18 g/mol
InChI Key: YXYVZEALQSFXPC-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a vast and crucial field within the chemical sciences, focusing on cyclic compounds containing at least one heteroatom. researchgate.net Among these, five-membered heterocyclic rings such as oxazoles are of significant interest. semanticscholar.org Oxazole-containing acetic acid derivatives, a specific class within this domain, are compounds that incorporate the oxazole (B20620) ring structure with an acetic acid moiety. This combination of a heterocyclic system and a carboxylic acid functional group provides a molecular framework with diverse potential applications, particularly in medicinal chemistry and materials science. semanticscholar.orgtandfonline.com The study of these derivatives is driven by the quest for novel molecules with unique chemical properties and biological activities. tandfonline.com

Significance of Oxazole Ring Systems as a Structural Motif in Advanced Chemical Synthesis

The oxazole ring is an important structural motif in both natural products and synthetic organic chemistry. thepharmajournal.com Its aromatic and electron-rich nature, combined with the presence of two heteroatoms (nitrogen and oxygen), imparts specific reactivity and allows for various chemical modifications. pharmaguideline.com In advanced chemical synthesis, the oxazole ring can serve as a versatile building block or a key functional component of a larger molecule. thepharmajournal.com The synthesis of the oxazole ring itself can be achieved through several established methods, including the Robinson-Gabriel synthesis, reaction of α-haloketones with amides (Bredereck reaction), and from isocyanides. pharmaguideline.comijpsonline.com The presence of the oxazole moiety in a molecule can influence its physical, chemical, and biological properties, making it a valuable tool for chemists in the design of new compounds. tandfonline.com

Research Trajectories for 2-(2-Propyl-1,3-oxazol-5-yl)acetic acid within Modern Organic Chemistry

While specific research dedicated solely to this compound is not extensively documented in publicly available scientific literature, its structure suggests several potential research avenues within modern organic chemistry. The general class of 2-alkyl-5-carboxymethyl oxazoles has been explored in various contexts, and by extension, we can infer potential research directions for the propyl-substituted analogue.

Synthesis and Derivatization: One primary research trajectory involves the development of efficient and scalable synthetic routes to this compound and its derivatives. This would likely involve the adaptation of known oxazole syntheses, such as the reaction of an appropriate propyl-containing starting material with a suitable three-carbon component to form the oxazole ring with the desired substitution pattern. Subsequent derivatization of the carboxylic acid group could lead to a library of related compounds, including esters and amides, for further investigation.

Medicinal Chemistry Applications: A significant area of research for oxazole derivatives lies in medicinal chemistry. semanticscholar.orgtandfonline.com The structural motif of an oxazole ring linked to an acetic acid is present in various biologically active molecules. Research would likely focus on evaluating the potential of this compound and its derivatives as inhibitors of specific enzymes or as ligands for biological receptors. The propyl group at the 2-position and the acetic acid at the 5-position provide specific steric and electronic properties that could be fine-tuned to achieve desired biological activity.

Materials Science: Oxazole-containing compounds can also have applications in materials science, for example, as components of polymers or as fluorescent probes. Research in this area might explore the incorporation of this compound into larger molecular architectures to study their photophysical properties or to create new materials with specific functionalities.

Chemical Properties of Related Compounds

To provide context, the following table includes information on structurally related oxazole acetic acid derivatives found in chemical databases.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
2-(Oxazol-5-yl)acetic acidC₅H₅NO₃127.10
2-(2-Methyl-1,3-oxazol-5-yl)acetic acidC₆H₇NO₃141.12
2-(2-Ethyl-1,3-oxazol-5-yl)acetic acidC₇H₉NO₃155.15
2-(2-Phenyl-1,3-oxazol-5-yl)acetic acidC₁₁H₉NO₃203.19

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

2-(2-propyl-1,3-oxazol-5-yl)acetic acid

InChI

InChI=1S/C8H11NO3/c1-2-3-7-9-5-6(12-7)4-8(10)11/h5H,2-4H2,1H3,(H,10,11)

InChI Key

YXYVZEALQSFXPC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(O1)CC(=O)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Transformations of 2 2 Propyl 1,3 Oxazol 5 Yl Acetic Acid

Electrophilic and Nucleophilic Reactivity of the Oxazole (B20620) Ring System

The 1,3-oxazole ring is an electron-deficient aromatic heterocycle. Its reactivity is governed by the competing influences of the electronegative oxygen atom and the pyridine-like nitrogen atom. This electronic structure makes the ring generally resistant to electrophilic substitution unless activating groups are present. pharmaguideline.comsemanticscholar.org Conversely, the ring is susceptible to nucleophilic attack, particularly at the C2 position.

Electrophilic substitution on the oxazole ring is a challenging transformation. pharmaguideline.com The order of reactivity for electrophilic attack is generally considered to be C4 > C5 > C2. pharmaguideline.com The presence of electron-donating substituents can activate the ring towards electrophilic assault. semanticscholar.org For 2-(2-Propyl-1,3-oxazol-5-yl)acetic acid, the 2-propyl group is a weak electron-donating group, offering slight activation. The acetic acid group at C5, however, is electron-withdrawing, which deactivates the ring, making electrophilic substitution at the C4 position less favorable than in an unsubstituted oxazole.

Nucleophilic attack typically occurs at the C2 position, which is the most electron-deficient carbon due to its position between the two heteroatoms. pharmaguideline.comsemanticscholar.org While direct nucleophilic substitution on an unsubstituted oxazole is rare, the presence of a good leaving group at the C2 position facilitates this reaction. semanticscholar.org In the case of the title compound, the C2 position is occupied by a propyl group, precluding direct nucleophilic substitution at this site. However, metallation can occur at the C2 position if it is unsubstituted, though these intermediates can be unstable. pharmaguideline.com Deprotonation of the C2 hydrogen is facile in unsubstituted oxazoles, but this position is blocked in the target molecule. pharmaguideline.com

Table 1: General Reactivity of the Oxazole Ring

Position Reactivity Type Influencing Factors
C2 Nucleophilic Attack Most electron-deficient position. Facilitated by leaving groups. Susceptible to metallation if unsubstituted. pharmaguideline.comsemanticscholar.org
C4 Electrophilic Attack Generally the most reactive position for electrophiles, but requires activating groups on the ring. pharmaguideline.com
C5 Electrophilic Attack Second most reactive position for electrophiles. semanticscholar.org

| N3 | Protonation / Alkylation | The pyridine-type nitrogen acts as a weak base and can be alkylated. pharmaguideline.com |

Reactions Involving the Carboxylic Acid Functionality

The acetic acid moiety at the C5 position is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives through classical carboxylic acid chemistry.

Esterification and Amidation Reactions

The carboxylic acid group of this compound can be readily converted into esters and amides, which are fundamental transformations for creating analogues with modified polarity and biological activity.

Esterification can be achieved under standard conditions. Acid-catalyzed esterification (Fischer esterification) with an alcohol in the presence of a strong acid catalyst like sulfuric acid is a common method. Alternatively, for more sensitive substrates, the carboxylic acid can be converted to a more reactive acyl halide or anhydride, or activated in situ using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) followed by reaction with an alcohol.

Amidation follows similar principles. The reaction of the carboxylic acid with an amine is typically facilitated by coupling agents to form the amide bond efficiently. Direct condensation of the carboxylic acid and an amine requires high temperatures and is often not practical. A more common laboratory-scale approach involves the use of reagents like DCC, EDC, or converting the acid to an acyl chloride first.

Reduction and Decarboxylation Pathways

Reduction of the carboxylic acid functionality provides a pathway to the corresponding alcohol, 2-(2-Propyl-1,3-oxazol-5-yl)ethanol. This transformation requires strong reducing agents, as carboxylic acids are resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, typically used in an ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Milder reagents like sodium borohydride (B1222165) are generally not strong enough to reduce carboxylic acids.

Decarboxylation of heterocyclic acetic acids is a known process that can occur under thermal or catalytic conditions. researchgate.net The stability of the resulting carbanion or the transition state leading to it is a critical factor. For this compound, decarboxylation would yield 2-propyl-5-methyloxazole. This reaction often proceeds through a zwitterionic intermediate and is influenced by factors such as the solvent and the electronic nature of the heterocyclic ring. researchgate.net

Cycloaddition Reactions and Pericyclic Processes with Oxazole Derivatives

The oxazole ring, despite its aromaticity, can function as a diene in Diels-Alder reactions, providing a powerful tool for the synthesis of pyridine (B92270) and furan (B31954) derivatives. pharmaguideline.com This reactivity is a key feature of the oxazole system, allowing for its transformation into other heterocyclic structures.

In a typical Diels-Alder reaction, the oxazole acts as an azadiene, reacting with a dienophile. The reaction is facilitated by electron-donating substituents on the oxazole ring and electron-withdrawing groups on the dienophile. pharmaguideline.com The initial [4+2] cycloaddition product is a bicyclic intermediate containing an oxygen bridge. This adduct is often unstable and can be readily converted to a pyridine derivative by elimination of water, often under acidic conditions. researchgate.net

Functional Group Interconversions and Advanced Derivatization at Peripheral Positions

Beyond the direct modification of the carboxylic acid group, the peripheral propyl and methylene (B1212753) groups offer sites for further functionalization.

The methylene protons of the acetic acid side chain (alpha to the C5 position of the oxazole) can potentially be deprotonated with a strong base to form an enolate. This nucleophile could then react with various electrophiles, allowing for the introduction of substituents at this position.

Similarly, the methylene protons of the propyl group that are adjacent to the C2 position of the oxazole ring exhibit enhanced acidity compared to a simple alkane. This is due to the electron-withdrawing nature of the oxazole ring. Deprotonation at this site with a strong base like lithium diisopropylamide (LDA) would generate a stabilized carbanion. This nucleophilic center can then be trapped with a variety of electrophiles, enabling the elaboration of the propyl side chain. This strategy allows for the introduction of alkyl, acyl, or other functional groups at the carbon alpha to the oxazole ring.

Table 2: Potential Derivatization Reactions at Peripheral Positions

Position Reagents Transformation Product Type
α-carbon of Propyl Group 1. Strong Base (e.g., LDA) 2. Electrophile (e.g., R-X, RCHO) Alkylation, Aldol Addition Chain-extended or functionalized C2-substituent
Methylene of Acetic Acid 1. Strong Base (e.g., LDA) 2. Electrophile (e.g., R-X) α-Alkylation Substituted acetic acid derivative

| Propyl Group (γ-carbon) | Free-radical halogenating agent (e.g., NBS) | Radical Halogenation | Halogenated propyl side chain |

These functional group interconversions significantly expand the synthetic utility of this compound, allowing it to serve as a versatile scaffold for the creation of more complex molecules.

Analog Synthesis and Structure Activity Relationship Sar Studies for 2 2 Propyl 1,3 Oxazol 5 Yl Acetic Acid Derivatives

Design Principles for Novel Oxazole (B20620) Analogues

The design of novel analogues of 2-(2-Propyl-1,3-oxazol-5-yl)acetic acid is predicated on established medicinal chemistry principles aimed at optimizing molecular properties for enhanced biological activity. A primary strategy involves the modification of the core scaffold to probe interactions with biological targets. Key design considerations include:

Isosteric and Bioisosteric Replacements: Replacing the propyl group at the 2-position with other alkyl or aryl groups can modulate lipophilicity and steric interactions. Similarly, the oxazole ring itself can be considered a bioisostere of other five-membered heterocycles, allowing for broader exploration of the chemical space.

Modulation of Physicochemical Properties: Alterations to the acetic acid side chain, such as esterification or amidation, can influence the compound's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor.

Introduction of Conformational Constraints: The incorporation of the oxazole into a fused ring system can reduce the molecule's conformational flexibility. This can lead to a more defined orientation of key functional groups, potentially increasing binding affinity and selectivity for a target.

Exploration of Substituent Effects: The introduction of various substituents on any aromatic rings present in the analogues can significantly impact electronic properties and metabolic stability. For instance, the addition of a 4-chlorophenyl group to a related benzoxazole-5-yl acetic acid structure was shown to enhance its anti-inflammatory and anti-psoriatic activity.

These design principles are systematically applied to generate a diverse range of analogues, allowing for a thorough investigation of the structure-activity relationship (SAR).

Synthetic Strategies for Structural Diversification

The synthesis of a diverse library of this compound derivatives hinges on versatile and efficient chemical reactions that allow for modifications at key positions of the molecule.

Modifications at the 2-Position of the Oxazole Ring

The substituent at the 2-position of the oxazole ring is a primary point of diversification. Several classical and modern synthetic methods can be employed to introduce a variety of groups:

Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of an α-acylamino ketone. By starting with different acylating agents, a wide range of substituents can be introduced at the 2-position of the resulting oxazole.

From α-Haloketones (Bredereck Reaction): The reaction of α-haloketones with amides provides a straightforward route to 2,4-disubstituted oxazoles. ijpsonline.com Varying the amide reactant allows for the introduction of different substituents at the 2-position.

Oxidative Coupling Reactions: The synthesis of 2-substituted benzoxazole (B165842) acetic acid derivatives can be achieved through an oxidative coupling of methyl-3-amino-4-hydroxyphenylacetate with various aldehydes, followed by hydrolysis of the ester. This approach offers a pathway to introduce diverse aryl and alkyl groups at the 2-position.

Variations within the Acetic Acid Side Chain

The acetic acid moiety at the 5-position of the oxazole ring is another critical site for modification to explore SAR. Common variations include:

Esterification and Amidation: The carboxylic acid can be readily converted to a variety of esters and amides. These modifications alter the compound's polarity and hydrogen bonding capabilities.

Homologation: The acetic acid chain can be extended to propanoic or butanoic acid derivatives to probe the optimal distance between the oxazole core and the acidic functional group.

Introduction of Chirality: Modifying the acetic acid side chain to create a chiral center, for example, by synthesizing 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, has been shown to be a successful strategy for enhancing biological activity and selectivity. nih.gov

Annulation and Fused Oxazole Derivatives

Creating fused ring systems by annulation reactions is a powerful strategy to introduce conformational rigidity and explore new chemical space. Methodologies to achieve this include:

Intramolecular Cyclization Reactions: Appropriately functionalized side chains on the oxazole ring can undergo intramolecular cyclization to form fused bicyclic or polycyclic systems.

Cross-Coupling Reactions: The reaction of methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates with aminoazoles can lead to the formation of tricyclic fused systems through a Smiles rearrangement and subsequent cyclocondensation. growingscience.com

Nucleophilic Addition and Recyclization: Oxazoles can serve as precursors to a variety of heterocyclic ring systems through nucleophilic addition, ring-opening, and recyclization reactions.

Computational Approaches to Structure-Activity Relationship (SAR) Analysis in Oxazole Systems

Computational chemistry plays a vital role in understanding and predicting the SAR of oxazole derivatives, thereby guiding the design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. For oxadiazole acetic acid derivatives, QSAR models have been used to reproduce experimental inhibitory concentrations. eajournals.orgresearchgate.net These models can then be used to predict the activity of newly designed analogues.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. Docking studies on formazan (B1609692) derivatives of benzoxazole have been used to understand ligand-receptor interactions and to rationalize the observed biological activities. nih.gov

Density Functional Theory (DFT): DFT calculations are employed to determine the electronic properties of molecules, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be correlated with their reactivity and biological activity. eajournals.orgresearchgate.net

These computational tools provide valuable insights into the molecular features that are crucial for biological activity and help in prioritizing the synthesis of the most promising compounds.

Combinatorial Chemistry and Library Synthesis for Accelerated Analogue Generation

Combinatorial chemistry offers a high-throughput approach to generate large libraries of related compounds for biological screening. fortunepublish.com This strategy is particularly well-suited for the exploration of the SAR of this compound derivatives.

Solid-Phase Synthesis: In solid-phase synthesis, molecules are built on an insoluble resin support, which simplifies the purification process after each reaction step. mdpi.com This technique has been successfully applied to the synthesis of libraries of pyrazoles and isoxazoles and can be adapted for oxazole synthesis. mdpi.com

Parallel Synthesis: This approach involves the simultaneous synthesis of a large number of compounds in separate reaction vessels. This allows for the rapid generation of a library of analogues with systematic variations at different positions of the scaffold.

Mixture-Based Libraries: In this strategy, mixtures of compounds are synthesized and screened. If a mixture shows activity, it is then deconvoluted to identify the active component(s). nih.gov

By employing combinatorial strategies, a vast chemical space can be explored efficiently, accelerating the discovery of novel oxazole derivatives with desired biological profiles.

Advanced Spectroscopic and Analytical Characterization of 2 2 Propyl 1,3 Oxazol 5 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 2-(2-Propyl-1,3-oxazol-5-yl)acetic acid. Through ¹H NMR and ¹³C NMR, the connectivity of atoms and the chemical environment of each nucleus can be mapped out.

¹H NMR Spectroscopy provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the propyl group, the methylene (B1212753) bridge of the acetic acid moiety, the oxazole (B20620) ring proton, and the acidic proton of the carboxyl group. The propyl group would present as a triplet for the terminal methyl (CH₃) protons, a sextet for the central methylene (CH₂) protons, and a triplet for the methylene protons adjacent to the oxazole ring. The methylene protons of the acetic acid group would appear as a singlet, as would the lone proton on the oxazole ring (at position 4). The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This allows for the confirmation of the total number of carbon atoms and provides insight into their hybridization and functional group. The spectrum would show signals for the three distinct carbons of the propyl group, the methylene carbon of the acetic acid, the carbonyl carbon of the carboxylic acid, and the three carbons of the oxazole ring. The chemical shifts are indicative of the electronic environment of each carbon.

Predicted NMR Data Tables

Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1H-COOH
~7.1Singlet1HOxazole C4-H
~3.7Singlet2H-CH₂COOH
~2.7Triplet2H-CH₂CH₂CH₃ (α to ring)
~1.8Sextet2H-CH₂CH₂CH₃
~1.0Triplet3H-CH₂CH₂CH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)

Chemical Shift (δ, ppm)Assignment
~175-COOH
~165Oxazole C2
~148Oxazole C5
~125Oxazole C4
~31-CH₂COOH
~28-CH₂CH₂CH₃ (α to ring)
~21-CH₂CH₂CH₃
~14-CH₂CH₂CH₃

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in the molecule. nih.gov These methods are complementary and provide a detailed fingerprint of the compound's vibrational modes.

Infrared (IR) Spectroscopy is particularly useful for identifying polar bonds. For this compound, the most prominent feature in the IR spectrum would be a strong, broad absorption band for the O-H stretch of the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A sharp, strong absorption around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. Other key absorbances include C-H stretching from the propyl and methylene groups (around 2850-3000 cm⁻¹), and characteristic vibrations for the oxazole ring, including C=N and C-O-C stretching, which typically appear in the 1650-1500 cm⁻¹ and 1300-1000 cm⁻¹ regions, respectively.

Raman Spectroscopy , which detects vibrations that cause a change in polarizability, provides complementary information. While the O-H stretch is often weak in Raman, the C=C and C=N bonds of the aromatic oxazole ring are expected to produce strong signals. The symmetric C-H stretching vibrations of the alkyl groups would also be readily observable.

Table 3: Predicted Key IR and Raman Vibrational Frequencies

Wavenumber (cm⁻¹)Vibrational ModeTechnique
2500-3300O-H stretch (Carboxylic Acid)IR (Strong, Broad)
2850-3000C-H stretch (Alkyl)IR (Medium), Raman (Strong)
1700-1725C=O stretch (Carboxylic Acid)IR (Strong)
~1610C=N stretch (Oxazole)IR (Medium), Raman (Strong)
~1570C=C stretch (Oxazole)IR (Medium), Raman (Strong)
1000-1300C-O stretch (Ring and Acid)IR (Strong)

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₈H₁₁NO₃), high-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight (monoisotopic mass: 185.0739 u). This precise measurement allows for the unambiguous determination of the molecular formula.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 185. The fragmentation pattern would provide evidence for the structure. Key fragmentation pathways would likely include:

Loss of the carboxyl group: A prominent peak corresponding to the loss of COOH (45 u), resulting in a fragment at m/z 140.

Loss of the acetic acid side chain: Cleavage of the bond between the oxazole ring and the methylene group, leading to a fragment corresponding to the substituted oxazole cation.

Fragmentation of the propyl group: Sequential loss of methyl (CH₃) and ethyl (C₂H₅) radicals from the propyl side chain.

Ring cleavage: Fragmentation of the oxazole ring itself, leading to smaller characteristic ions.

Table 4: Predicted Mass Spectrometry Fragmentation Data

m/zProposed Fragment Identity
185[M]⁺ (Molecular Ion)
140[M - COOH]⁺
142[M - C₃H₇]⁺
114[M - CH₂COOH]⁺
96Fragment from propyl group and ring cleavage

X-ray Crystallography for Solid-State Structure Determination of Oxazole Derivatives

This analysis would confirm the planarity of the oxazole ring and reveal the conformation of the propyl and acetic acid side chains relative to the ring. Furthermore, it would elucidate the intermolecular interactions in the solid state, such as hydrogen bonding involving the carboxylic acid groups (which often form dimers) and other potential weak interactions that dictate the crystal packing arrangement.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile compounds like carboxylic acids. nih.govsielc.com A reversed-phase HPLC method would be suitable for this compound. A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, with an acidic modifier (such as formic acid or trifluoroacetic acid) to ensure the carboxylic acid is in its protonated form for better retention and peak shape. psu.edu Detection would typically be performed using a UV detector, as the oxazole ring contains a chromophore. This method would allow for the quantification of the compound and the detection of any non-volatile impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it generally requires derivatization of the polar and non-volatile carboxylic acid group to increase its volatility. researchgate.net A common approach is esterification, for example, by reacting the compound with methanol (B129727) or a silylating agent to form the corresponding methyl ester or silyl (B83357) ester. The derivatized sample can then be separated on a GC column and detected by a mass spectrometer, which provides both retention time for quantification and mass spectral data for identification of the target compound and any volatile impurities. researchgate.net

Table 5: Typical Chromatographic Conditions

TechniqueColumnMobile Phase / Carrier GasDetection
HPLC C18 (Reversed-Phase)Acetonitrile/Water with 0.1% Formic Acid (Gradient Elution)UV (e.g., at 220 nm)
GC-MS Capillary (e.g., DB-5)HeliumMass Spectrometry (after derivatization)

Computational Chemistry and Theoretical Investigations of 2 2 Propyl 1,3 Oxazol 5 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) are widely used to predict electronic structure and reactivity descriptors. rsc.orgsemanticscholar.org For a molecule such as 2-(2-Propyl-1,3-oxazol-5-yl)acetic acid, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p), can determine its optimized geometry and electronic properties. semanticscholar.orgdergipark.org.tr

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. rsc.orgmdpi.com A smaller energy gap suggests higher reactivity.

Table 1: Representative Electronic Properties Predicted by Quantum Chemical Calculations (Note: The following values are illustrative for a molecule of this type, as specific published data for this compound is unavailable.)

ParameterTypical Predicted ValueSignificance
HOMO Energy-6.5 eV to -7.5 eVIndicates electron-donating capability
LUMO Energy-1.0 eV to -2.0 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)4.5 eV to 6.5 eVRelates to chemical reactivity and stability
Dipole Moment (μ)2.0 D to 4.0 DMeasures overall molecular polarity

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis is performed to identify the most stable spatial arrangements (conformers) of the flexible parts of this compound, such as the propyl and acetic acid side chains.

Molecular Dynamics (MD) simulations extend this analysis by modeling the atomic movements of the molecule over time. nih.gov These simulations can provide a detailed picture of the molecule's dynamic behavior in different environments, such as in an aqueous solution. bohrium.com MD studies on similar organic acids in water have been used to investigate intermolecular structure formation and interactions. nih.govresearchgate.net For this compound, MD could reveal how it interacts with solvent molecules, its conformational flexibility, and the stability of different conformers, which is crucial for understanding its behavior in a biological or chemical system.

Table 2: Objectives of Conformational and Molecular Dynamics Studies

TechniquePrimary GoalKey Outputs
Conformational AnalysisIdentify low-energy, stable 3D structuresRelative energies of conformers, dihedral angles
Molecular Dynamics (MD)Simulate molecular motion and interactions over timeTrajectory of atoms, root-mean-square deviation (RMSD), interaction energies

Prediction of Spectroscopic Properties through Theoretical Models

Computational chemistry is a valuable tool for predicting spectroscopic data, which can be used to confirm the structure of synthesized compounds. Theoretical calculations can provide predicted Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. nahrainuniv.edu.iqresearchgate.net

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov These calculated values are often correlated with experimental data to aid in the assignment of signals and confirm the molecular structure. semanticscholar.orgdergipark.org.tr Similarly, vibrational frequencies from theoretical calculations can be compared with experimental IR and Raman spectra to identify characteristic functional group vibrations. semanticscholar.org

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (Note: These are hypothetical values for key carbon atoms in this compound to illustrate the methodology.)

Carbon AtomHypothetical Experimental δ (ppm)Hypothetical Calculated δ (ppm)
Carboxyl (C=O)172.5173.1
Oxazole (B20620) C2165.8166.5
Oxazole C5145.3145.9
Oxazole C4125.1125.7
Methylene (B1212753) (-CH₂-)32.432.9

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped. This approach can be applied to understand the synthesis of this compound.

For instance, the formation of the oxazole ring is a key step. The van Leusen oxazole synthesis is a well-known method for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govmdpi.com Computational studies can model the cycloaddition mechanism, identifying the transition state structures and calculating the activation energies for each step. mdpi.com This information helps in understanding the reaction's feasibility, regioselectivity, and kinetics, and can be used to optimize reaction conditions. organic-chemistry.org

Table 4: Computational Analysis of a Hypothetical Reaction Step

Reaction Coordinate StepComputational ObjectiveKey Calculated Parameter
ReactantsDetermine initial energy stateGround state energy
Transition State (TS)Identify the energy barrier of the reactionActivation Energy (ΔG‡)
IntermediateIdentify any stable intermediate speciesStructure and relative energy
ProductDetermine final energy stateReaction Energy (ΔG)

Ligand-Target Interactions (non-human specific, e.g., protein binding in agrochemical context)

In the context of developing new agrochemicals, such as herbicides or fungicides, understanding how a molecule interacts with its biological target is essential. Molecular docking is a computational technique used to predict the preferred binding mode of a ligand (the small molecule) to a target protein. nih.govnih.gov

For this compound, docking studies could be performed against a specific enzyme target from a plant pathogen or weed. nih.gov The simulation would predict the binding affinity, typically expressed as a scoring function or binding energy (e.g., in kcal/mol), and identify the key amino acid residues in the protein's active site that interact with the ligand. rsc.org These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic forces. Such studies are crucial for structure-activity relationship (SAR) analysis and for designing more potent and selective agrochemicals. nih.govnih.gov

Table 5: Hypothetical Molecular Docking Results for an Agrochemical Target

Target Protein (Example)Predicted Binding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interaction
Fungal Cytochrome P451 (CYP51)-8.5TYR 132Hydrogen bond with carboxyl group
HIS 377π-π stacking with oxazole ring
ILE 379, PHE 234Hydrophobic interaction with propyl chain

Exploration of Research Applications for 2 2 Propyl 1,3 Oxazol 5 Yl Acetic Acid Beyond Human Health

Potential in Material Science and Polymer Chemistry

The inherent electronic and photophysical properties of the oxazole (B20620) ring system form the basis for its potential applications in the development of advanced materials. Research into related oxazole and oxadiazole derivatives has highlighted promising avenues for their use in luminescent materials and electronic devices.

The oxazole nucleus is a key component in various luminescent molecules. researchgate.net The photoluminescence efficiencies of oxazole derivatives have been noted to be higher than their imidazole (B134444) counterparts in some studies. researchgate.net The fluorescence properties are influenced by the degree of π-conjugation, which can be enhanced by substituents on the ring. researchgate.net For instance, the introduction of phenyl groups can improve fluorescence, while other substituents can modulate charge distribution, stability, and solubility, thereby fine-tuning the material's luminescent characteristics. researchgate.net

The development of novel luminescent dyes based on oxazole structures is an active area of research, with synthetic methods like the van Leusen oxazole synthesis providing pathways to create diverse oxazole derivatives. mdpi.comnih.gov These materials are valued for their optical properties and stability, making them suitable for applications in organic photonics. mdpi.com While specific studies on the luminescent properties of 2-(2-Propyl-1,3-oxazol-5-yl)acetic acid are not extensively documented, its core oxazole structure suggests it could be a candidate for further investigation in the field of luminescent materials. mdpi.com

Heterocyclic compounds, particularly diaryl-1,3,4-oxadiazoles which are structurally related to oxazoles, have been identified as promising materials for the fabrication of Organic Light Emitting Diodes (OLEDs). rsc.org These molecules exhibit suitable structural features to function as effective electron-transporters, a critical function in electroluminescent devices. rsc.org The synthesis of complex molecules bearing these heterocyclic cores through methods like metal-catalyzed cross-coupling reactions has expanded the variety of materials available for creating functional electronic components. rsc.org The potential application of this compound in electronic devices would hinge on its specific electronic and photophysical properties, which require dedicated investigation.

Role in Agrochemical Research and Development

The structural diversity of heterocyclic compounds has made them a rich source for the discovery of new agrochemicals. Derivatives of oxazole, isoxazole (B147169), and other related heterocycles have been investigated for their potential to control weeds, fungal pathogens, and insect pests.

Various molecules containing five-membered heterocyclic rings have demonstrated biological activity relevant to agriculture. For example, a series of 2-(5-isoxazolyloxy)acetamide derivatives were synthesized and showed potent herbicidal activity against common weeds. researchgate.net Similarly, certain N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide compounds have exhibited moderate herbicidal activity against Brassica campestris. asianpubs.org The specific substituents on the heterocyclic ring are critical in determining the level of activity. nih.govnih.gov

In the realm of fungicides, libraries of compounds containing oxadiazole and isoxazole moieties have been evaluated, with several showing activity against fungal pathogens. nih.govmdpi.com For instance, certain optically active azoles have demonstrated a broad antifungal spectrum against various fungi, including Aspergillus fumigatus. nih.gov The fungicidal potential of a compound can be influenced by the presence of specific toxophoric groups integrated into the molecular structure. mdpi.com While direct testing of this compound for these activities is not widely published, the established bioactivity of related heterocyclic structures suggests it could be a candidate for screening programs.

Interactive Table: Bioactivity of Oxazole-Related Heterocyclic Compounds in Agrochemical Research

Compound ClassTarget OrganismObserved ActivityReference
2-(5-isoxazolyloxy)acetamide derivativesUpland weeds (e.g., barnyard grass)Strong herbicidal activity researchgate.net
N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamideBrassica campestrisModerate herbicidal activity asianpubs.org
2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazolesFungal pathogensAntifungal activity nih.gov
1,2,3-Thiadiazole-based N-acyl-N-arylalaninatesAlternaria brassicicola92% effective in vivo mdpi.com
Optically active imidazolidinonesAspergillus fumigatusStrong growth-inhibitory activity nih.gov

Research into heterocyclic compounds has also identified promising candidates for insecticides. Molecules incorporating 1,3,4-oxadiazole (B1194373) and 2-chloro-5-methyl pyridine (B92270) moieties have been synthesized and explored for their insecticidal properties. scispace.com Furthermore, a high-throughput screening of a library of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles revealed that several compounds were active against pest insects. nih.gov

The mechanism of action for many modern insecticides involves targeting the nervous system of the pest. interesjournals.org Common targets include the nicotinic acetylcholine (B1216132) receptors or the gamma-aminobutyric acid (GABA)-regulated chloride channels. interesjournals.org For example, Fipronil, a phenylpyrazole insecticide, acts by blocking the GABA-regulated chloride channel. interesjournals.org The specific mechanism of any potential insecticidal activity of this compound would need to be elucidated through detailed toxicological and mode-of-action studies.

Utility as Building Blocks and Ligands in Catalysis

In synthetic organic chemistry, heterocyclic compounds like oxazoles are highly valued as versatile building blocks. amazonaws.comproquest.com They serve as foundational scaffolds for the construction of more complex molecules, including pharmaceuticals, agrochemicals, and materials. frontiersin.orgnih.gov The van Leusen oxazole synthesis is a notable method for preparing 5-substituted oxazoles, demonstrating the modularity of this chemical family. mdpi.comnih.gov The this compound molecule possesses multiple features that enhance its utility as a building block. The acetic acid side chain provides a reactive handle for derivatization, allowing for the formation of esters, amides, and other functional groups, thereby enabling its incorporation into larger, more complex molecular architectures.

The presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons in the oxazole ring suggests a potential for these molecules to act as ligands, which can coordinate to metal centers in catalysts. While specific research on this compound as a ligand in catalysis is limited, the fundamental chemistry of the oxazole ring supports this possibility. The development of efficient and reusable catalysts is a significant area of research, and novel ligand systems are continuously sought. rsc.org

Fundamental Biological Research as Chemical Probes (e.g., peptide-protein recognition, DNA/RNA-peptide interactions)

Extensive research has been conducted to explore the utility of various chemical compounds as probes for understanding fundamental biological processes. However, a thorough review of available scientific literature reveals a notable absence of studies specifically investigating the use of This compound as a chemical probe for elucidating peptide-protein recognition or DNA/RNA-peptide interactions.

While the broader class of oxazole-containing compounds has been implicated in diverse biological activities, research specifically detailing the application of this particular molecule in studying the intricate non-covalent interactions that govern the recognition between peptides and proteins, or between nucleic acids and peptides, is not documented in the reviewed sources.

Consequently, there are no detailed research findings or data tables to present regarding the specific role or efficacy of This compound in these fundamental areas of biological research. The potential of this compound as a tool to probe such molecular interactions remains an unexplored area of scientific inquiry.

Future Research Directions and Unaddressed Challenges for 2 2 Propyl 1,3 Oxazol 5 Yl Acetic Acid Research

Development of More Efficient and Sustainable Synthetic Methodologies

A primary challenge in the study of any novel compound is the development of efficient and environmentally benign synthetic routes. For 2-(2-Propyl-1,3-oxazol-5-yl)acetic acid, future research will likely focus on moving beyond traditional, multi-step syntheses that may involve harsh reagents and generate significant waste. Key areas for exploration include:

One-Pot Reactions: Designing a convergent synthesis where multiple bond-forming events occur in a single reaction vessel would significantly improve efficiency.

Catalytic Systems: Investigating novel metal-based or organocatalytic systems could lead to milder reaction conditions and higher yields.

Flow Chemistry: The use of continuous-flow reactors could offer precise control over reaction parameters, leading to improved safety, scalability, and product purity.

Green Solvents: Exploring the use of bio-based solvents or even solvent-free conditions would align with the principles of sustainable chemistry.

Synthetic StrategyPotential AdvantagesKey Research Focus
One-Pot SynthesisReduced workup, time and cost savings, higher overall yield.Tandem or domino reaction design, catalyst compatibility.
Novel CatalysisMilder conditions, higher selectivity, lower catalyst loading.Ligand design for metal catalysts, development of new organocatalysts.
Flow ChemistryEnhanced safety, improved scalability, precise process control.Reactor design, optimization of flow parameters.
Green ChemistryReduced environmental impact, safer processes.Use of renewable starting materials, biodegradable solvents.

Discovery of Novel Reactivity Patterns and Unconventional Transformations

The inherent reactivity of the oxazole (B20620) ring and the acetic acid moiety in this compound presents a fertile ground for discovering new chemical transformations. Future research should aim to go beyond predictable reactions and explore unconventional reactivity. This could involve:

C-H Activation: Directly functionalizing the carbon-hydrogen bonds on the oxazole ring or the propyl group would provide a powerful tool for creating complex derivatives.

Photoredox Catalysis: Utilizing visible light to drive novel bond formations could open up new reaction pathways that are not accessible through traditional thermal methods.

Electrochemical Synthesis: Employing electricity to mediate redox reactions could offer a green and highly tunable method for modifying the molecule.

Integration of Advanced Analytical Techniques for Real-Time Monitoring of Reactions

To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, the integration of advanced analytical techniques for real-time monitoring is crucial. Future studies on the synthesis of this compound would benefit from:

In-situ Spectroscopy: Techniques such as ReactIR (in-situ FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products.

Process Analytical Technology (PAT): Implementing PAT tools would allow for continuous monitoring and control of critical process parameters, ensuring consistent product quality.

Hyphenated Chromatographic Techniques: The use of techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) are essential for detailed analysis of reaction mixtures and product characterization.

Analytical TechniqueInformation GainedImpact on Research
In-situ FTIR/RamanReal-time concentration profiles, reaction kinetics, intermediate detection.Rapid optimization of reaction conditions, mechanistic insights.
Process Analytical TechnologyContinuous monitoring of critical parameters, process understanding.Improved process control, enhanced product consistency.
LC-MS/GC-MSSeparation and identification of components, impurity profiling.Accurate product characterization, quality control.

Expanding Applications in Emerging Scientific Fields

While the current applications of this compound are not defined, its structure suggests potential in various emerging scientific fields. Future research should focus on exploring these possibilities, which could include:

Materials Science: The oxazole core is a component of some organic light-emitting diodes (OLEDs) and fluorescent probes. Investigating the photophysical properties of this compound could lead to new materials.

Medicinal Chemistry: Oxazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. Screening this compound and its derivatives against various biological targets is a logical next step.

Agrochemicals: The structural motifs present in the molecule could be of interest in the development of new herbicides or pesticides.

Design of Highly Selective and Potent Oxazole Derivatives for Targeted Research Purposes

Building upon the core structure of this compound, a significant area of future research will be the rational design and synthesis of derivatives with high potency and selectivity for specific biological targets. This will involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the propyl and acetic acid substituents to understand how these changes affect biological activity.

Computational Modeling: Using molecular docking and other computational tools to predict the binding of derivatives to target proteins and guide the design of more potent compounds.

Bioisosteric Replacement: Replacing parts of the molecule with other functional groups that have similar physical or chemical properties to improve efficacy or pharmacokinetic properties.

The journey to fully understand and utilize this compound is just beginning. The unaddressed challenges and future research directions outlined here provide a roadmap for unlocking the potential of this and other novel oxazole derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Propyl-1,3-oxazol-5-yl)acetic acid, and how can reaction conditions be optimized?

  • Methodology : A typical multi-step synthesis involves:

Oxazole ring formation : Reacting a β-keto ester with a nitrile derivative under acidic conditions to form the oxazole core.

Alkylation : Introducing the propyl group via nucleophilic substitution or catalytic coupling.

Acetic acid side-chain attachment : Using carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the carboxylic acid moiety.

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and catalyst loading (e.g., palladium for cross-coupling steps). Use inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How can the purity of this compound be assessed using titration?

  • Methodology :

  • Acid-base titration : Dissolve the compound in ethanol and titrate against standardized NaOH (0.1 M) using phenolphthalein. The endpoint (pale pink) corresponds to neutralization of the carboxylic acid group.
  • Error mitigation : Perform triplicate trials, calibrate burettes to ±0.01 mL accuracy, and avoid air bubbles in the burette tip. Calculate molarity using Macid=Mbase×VbaseVacidM_{\text{acid}} = \frac{M_{\text{base}} \times V_{\text{base}}}{V_{\text{acid}}}. Note that impurities (e.g., unreacted starting materials) may inflate apparent molarity .

Q. What safety protocols are critical when handling this compound?

  • Key measures :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of dust/volatiles.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
  • First aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation. Consult safety data sheets (SDS) for acute toxicity profiles (e.g., oral LD₅₀ > 300 mg/kg in rodents) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., thermal motion vs. disorder) be resolved during structural refinement?

  • Methodology :

  • Software : Use SHELXL for small-molecule refinement. Apply constraints (e.g., ISOR, DELU) to model anisotropic displacement parameters. For disorder, split occupancy using PART instructions.
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry. Compare RintR_{\text{int}} values (< 5% for high-quality data).
  • Visualization : Generate ORTEP-3 diagrams to highlight problematic regions (e.g., overlapping electron density) .

Q. What pharmacological assays are suitable for evaluating the bioactivity of this compound?

  • Methodology :

  • Target identification : Screen against GABAₐ or NMDA receptors (structural analogs like muscazone show receptor affinity ).
  • In vitro assays :
  • Binding assays : Use radiolabeled ligands (e.g., [³H]-muscimol) to measure IC₅₀ values.
  • Functional assays : Employ patch-clamp electrophysiology to assess ion channel modulation.
  • Data interpretation : Normalize results to positive controls (e.g., gaboxadol for GABAₐ) and account for false positives via counter-screens.

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methodology :

  • Software : Use Gaussian or ORCA for DFT calculations (B3LYP/6-31G* basis set).
  • Parameters : Calculate Fukui indices (ff^-) to identify electrophilic sites. Simulate transition states for SN2 reactions at the oxazole C-2 position.
  • Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.